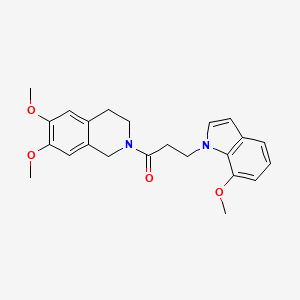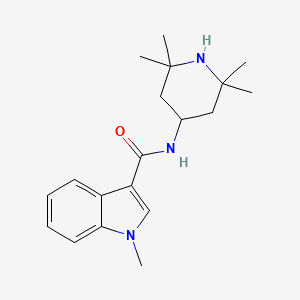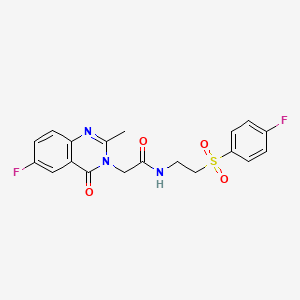![molecular formula C18H22N6O2 B10990760 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B10990760.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide is a complex organic compound that features both pyrazole and triazole moieties. These heterocyclic structures are known for their versatility in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Coupling of Pyrazole and Triazole Rings: The two heterocyclic rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the propanamide linkage, typically through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Research: It is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly for diseases where modulation of specific biological pathways is required
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide include:
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: This compound shares the pyrazole ring but lacks the triazole moiety.
1-Phenyl-1H-pyrazol-4-yl)methanol: Similar in structure but with different substituents on the pyrazole ring.
1-Isopropyl-1H-pyrazol-4-yl)methanol: Another similar compound with variations in the substituents
The uniqueness of this compound lies in its combination of pyrazole and triazole rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H22N6O2/c1-11-15(12(2)22-21-11)8-9-17(25)19-14-6-4-13(5-7-14)18-20-16(10-26-3)23-24-18/h4-7H,8-10H2,1-3H3,(H,19,25)(H,21,22)(H,20,23,24) |
InChI Key |
AUSZTLRHDYBRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide](/img/structure/B10990680.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10990691.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10990698.png)
![Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B10990706.png)

![5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B10990727.png)

![1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10990740.png)

![2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10990745.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10990752.png)
![4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10990754.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10990767.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10990780.png)
